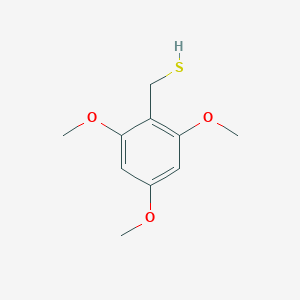

(2,4,6-Trimethoxyphenyl)methanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethoxyphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-11-7-4-9(12-2)8(6-14)10(5-7)13-3/h4-5,14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBQLNBASXWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212555-23-2 | |

| Record name | (2,4,6-trimethoxyphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,4,6-Trimethoxyphenyl)methanethiol CAS number

An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanethiol: A Cornerstone Reagent for Thiol Protection

Introduction

This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is a pivotal reagent in modern organic synthesis, particularly within the realms of peptide chemistry and drug development.[1][2] Its primary and most celebrated role is as the precursor to the S-2,4,6-trimethoxybenzyl (Tmob) protecting group, a highly effective shield for the sulfhydryl functional group of cysteine residues during complex multi-step syntheses.[3][4][5] The unique electronic properties conferred by the three methoxy groups on the benzyl ring allow for a delicate balance of stability and controlled lability, making the Tmob group an indispensable tool for synthetic chemists. This guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound, with a focus on the mechanistic principles and practical methodologies that underpin its use.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in a laboratory setting.

Properties Summary

| Property | Value | Source |

| CAS Number | 212555-23-2 | [6][7][8][9] |

| Molecular Formula | C₁₀H₁₄O₃S | [6][7][8] |

| Molecular Weight | 214.28 g/mol | [8][10] |

| IUPAC Name | This compound | [6][9] |

| Synonyms | 2,4,6-trimethoxybenzyl mercaptan, Tmob-SH | [1][8] |

| Appearance | Solid | [6][9] |

| Boiling Point | 325.8 °C at 760 mmHg | [9] |

| Storage | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [8][9] |

Safety Profile

This compound is classified as a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Statements: Users should adhere to standard safety protocols, including wearing personal protective equipment (gloves, lab coat, safety glasses) and avoiding inhalation or ingestion.[6][9] Refer to the Safety Data Sheet (SDS) for complete information.

Synthesis of this compound

The synthesis of this reagent is a critical first step for its application. While several routes exist, a common and reliable approach involves the conversion of 2,4,6-trimethoxybenzyl alcohol. A generalized workflow is presented below.

Figure 1: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis via 2,4,6-Trimethoxybenzyl Chloride

This protocol outlines a representative synthesis starting from the corresponding benzyl chloride.

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2,4,6-trimethoxybenzyl chloride in a suitable solvent such as ethanol.

-

Thiolation: Add a slight excess of thiourea to the solution. The thiourea acts as a safe and solid source of the thiol group, avoiding the use of gaseous hydrogen sulfide.

-

Reflux: Heat the reaction mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting benzyl chloride. This step forms a stable isothiouronium salt intermediate.

-

Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and heat to reflux. The base hydrolyzes the intermediate to yield the sodium salt of the target mercaptan.

-

Acidification & Extraction: After cooling, carefully acidify the mixture with a dilute acid (e.g., HCl) to a pH of ~2-3. This protonates the thiolate to form the final product, this compound.

-

Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Core Application: The Tmob Group in Peptide Synthesis

The primary utility of this compound is in protecting the sulfhydryl group of cysteine during Nα-Fmoc solid-phase peptide synthesis (SPPS).[3][4][5]

The Rationale for Thiol Protection

The thiol group of cysteine is a potent nucleophile and is susceptible to oxidation, which can lead to unwanted side reactions during peptide synthesis. These include disulfide bond scrambling, alkylation by carbocations released from other protecting groups, and side-chain branching. Therefore, a robust protecting group is essential to mask its reactivity until the final stages of synthesis.

Protection of Cysteine with the Tmob Group

The Tmob group is introduced onto the cysteine residue, typically as a pre-formed Fmoc-Cys(Tmob)-OH building block. The formation of the thioether linkage is achieved via acid-catalyzed reaction between the cysteine thiol and 2,4,6-trimethoxybenzyl alcohol.[3][4]

Figure 2: Mechanism for the introduction of the S-Tmob protecting group onto a cysteine residue.

Causality: The three electron-donating methoxy groups on the aromatic ring are critical. They stabilize the formation of the benzylic carbocation intermediate (Tmob+), facilitating the nucleophilic attack by the cysteine thiol under acidic conditions. This high stability makes the protection reaction efficient.

Stability and Orthogonality

The Tmob group exhibits excellent stability under the conditions required for Fmoc-based SPPS. It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for the repeated removal of the Nα-Fmoc group. This orthogonality is a cornerstone of a successful protecting group strategy, ensuring that the side-chain protection remains intact while the peptide chain is elongated.

Deprotection: The Cleavage of the Tmob Group

The removal of the Tmob group is typically performed concurrently with the cleavage of the peptide from the solid support using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[3][4]

Experimental Protocol: Tmob Deprotection

-

Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A common and effective mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to react at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers. Dry the peptide pellet under vacuum.

The Critical Role of Scavengers: The acid-mediated cleavage proceeds via the formation of the highly stable Tmob carbocation. This cation is a potent electrophile and, if not neutralized, can re-alkylate sensitive residues in the peptide, such as tryptophan or methionine, or even re-attach to the deprotected cysteine. Scavengers like triisopropylsilane (TIS) or triethylsilane (TES) are essential to irreversibly trap this carbocation.[3][11]

Figure 3: Acid-catalyzed deprotection of S-Tmob cysteine and the role of a scavenger.

Comparative Analysis

The choice of a thiol protecting group depends on the specific synthetic strategy. Here is a comparison of Tmob with other common groups.

| Protecting Group | Cleavage Condition | Advantages | Disadvantages |

| Tmob | Strong Acid (e.g., >30% TFA)[3][4] | Highly stable to Fmoc conditions; Cleaved by standard TFA cocktail; Steric bulk can reduce side reactions.[1] | Requires efficient scavengers to prevent side reactions. |

| Trityl (Trt) | Mild Acid (e.g., 1-5% TFA) | Very acid-labile, allowing for selective deprotection on-resin for disulfide bond formation. | Can be too labile for some synthetic schemes; Sterically demanding. |

| Acetamidomethyl (Acm) | Requires specific reagents (e.g., Iodine, Silver salts) | Orthogonal to both Fmoc and Boc strategies; Stable to TFA. | Deprotection requires separate steps with potentially harsh reagents. |

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of complex biomolecules. Its role as the precursor to the Tmob protecting group provides a robust and reliable method for shielding cysteine's reactive thiol group, demonstrating a fine-tuned balance of stability and controlled lability. The electron-rich nature of the trimethoxybenzyl system is the key to its success, allowing for efficient, acid-catalyzed cleavage under conditions that are fully compatible with modern peptide synthesis workflows. For researchers and drug development professionals, a deep understanding of the principles and protocols governing its use is essential for leveraging its full potential in the creation of novel therapeutics and research probes.

References

-

This compound. LookChem. [Link]

-

This compound | C10H14O3S | CID 10608677. PubChem. [Link]

-

ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. ACS Publications. [Link]

-

Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. ResearchGate. [Link]

Sources

- 1. 2,4,6-Trimethoxybenzyl mercaptan - Enamine [enamine.net]

- 2. This compound [myskinrecipes.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 212555-23-2 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 212555-23-2 [sigmaaldrich.com]

- 10. This compound | C10H14O3S | CID 10608677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of (2,4,6-Trimethoxyphenyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4,6-Trimethoxyphenyl)methanethiol, also known as 2,4,6-trimethoxybenzyl mercaptan, is a pivotal organosulfur compound utilized in advanced organic synthesis.[1] Its unique structural features, particularly the electron-rich trimethoxybenzyl group, confer specific reactivity and stability, making it a valuable reagent, for instance, as a protecting group for thiols.[1] This guide provides a detailed examination of the core physical properties of this compound, offering a synthesized repository of data from chemical suppliers and predictive models. It is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development, emphasizing practical applications, safety protocols, and the theoretical underpinnings of its physicochemical characteristics.

Molecular Identity and Structure

The foundational step in understanding any chemical reagent is to establish its precise molecular identity. This compound is an aromatic thiol characterized by a benzyl group substituted with three methoxy groups at the 2, 4, and 6 positions of the phenyl ring. This substitution pattern is critical as it significantly influences the molecule's electronic properties, steric hindrance, and, consequently, its physical and reactive characteristics.

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 212555-23-2 | [2][3] |

| Molecular Formula | C₁₀H₁₄O₃S | [2][4] |

| Molecular Weight | 214.28 g/mol | [2][4][5] |

| IUPAC Name | This compound | |

| Synonyms | 2,4,6-trimethoxybenzyl mercaptan | [1][2] |

| InChI Key | WBBBQLNBASXWLG-UHFFFAOYSA-N | |

Core Physical and Chemical Properties

The physical state, thermal properties, and acidity of this compound are critical parameters for its storage, handling, and application in chemical reactions. The data presented here are compiled from supplier specifications and computational predictions, providing a robust overview.

Table 2: Physical and Chemical Properties

| Property | Value | Comments / Source(s) |

|---|---|---|

| Physical Form | Solid | At room temperature. |

| Boiling Point | ~326 °C at 760 mmHg | Predicted value; indicates low volatility.[4] |

| Density | ~1.117 g/cm³ | Predicted value.[4] |

| Flash Point | ~150.8 °C | Predicted value.[4] |

| pKa | 9.07 ± 0.10 | Predicted; refers to the acidity of the thiol proton (S-H).[6] |

| LogP | 2.14 | Predicted; indicates moderate lipophilicity.[2] |

| Purity | ≥98% | Typical purity from commercial suppliers.[2] |

The solid state of this compound at ambient temperature simplifies handling compared to volatile liquid thiols like its simpler analog, benzyl mercaptan, which is a liquid with a boiling point of 195 °C and a melting point of -30 °C.[7][8] The high boiling point of this compound is attributable to its higher molecular weight and the potential for intermolecular interactions. The pKa value is comparable to other alkyl thiols, indicating it will readily deprotonate under moderately basic conditions to form the corresponding thiolate, which is often the reactive nucleophilic species in synthesis.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Protons: A singlet at approximately 6.2 ppm integrating to 2H, corresponding to the two equivalent protons on the phenyl ring (at C3 and C5).[9]

-

Methoxy Protons: Two distinct singlets. One at ~3.81 ppm integrating to 6H (for the two equivalent methoxy groups at C2 and C6) and another at ~3.86 ppm integrating to 3H (for the methoxy group at C4).[9]

-

Methylene Protons (-CH₂-): A doublet near 3.7 ppm integrating to 2H, coupled to the thiol proton. The exact chemical shift and multiplicity can be solvent-dependent.

-

Thiol Proton (-SH): A triplet in the range of 1.5-2.0 ppm integrating to 1H. The position of this peak is highly variable and can be influenced by concentration, solvent, and temperature. It may also appear as a broad singlet.

-

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals.

-

Aromatic Carbons: Signals for the six unique aromatic carbons, with those directly attached to oxygen (C2, C4, C6) appearing significantly downfield (~160-163 ppm).[9] The carbon attached to the methylene group (C1) would be around 100-110 ppm, and the two carbons bearing protons (C3, C5) would be the most upfield of the aromatic signals (~91 ppm).[9]

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around 25-35 ppm.

-

Methoxy Carbons (-OCH₃): Two signals are expected in the 55-57 ppm range, one for the C2/C6 methoxy groups and one for the C4 methoxy group.[9]

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. The weakness of this peak is characteristic of thiols.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methoxy groups) will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Medium to strong absorptions in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions are characteristic of the phenyl ring.

-

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages are expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 214. A prominent fragment would likely correspond to the loss of the SH group, resulting in the stable 2,4,6-trimethoxybenzyl cation.

Experimental Workflows for Property Determination

Validating the physical properties of a compound like this compound requires standardized experimental procedures. The following outlines a general workflow for characterizing a solid chemical sample.

Caption: General workflow for the physical and spectral characterization.

Protocol 1: Melting Point Determination

-

Sample Preparation: Place a small, finely powdered amount of the dried solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).

Protocol 2: Acquiring Spectroscopic Data

-

NMR Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

NMR Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.[10]

-

IR Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

IR Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

MS Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or analyze it directly for Electron Ionization (EI).

-

MS Acquisition: Obtain the mass spectrum, ensuring proper calibration of the mass spectrometer.

Safety, Handling, and Storage

Thiols are a class of compounds that require careful handling due to their potential toxicity and strong, unpleasant odors. This compound is classified as hazardous.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |

| Signal Word | Danger | | |

Safe Handling Procedures

-

Engineering Controls: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[11][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

Storage and Stability

-

Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[2]

-

Temperature: Recommended storage is at room temperature or refrigerated (4°C).[2]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[14][15]

Conclusion

This compound is a specialized reagent with well-defined, albeit largely predicted, physical properties. Its solid state, high boiling point, and characteristic spectroscopic signatures make it a manageable and identifiable compound in a research setting. The electron-donating methoxy groups impart unique stability and reactivity, particularly when used as a cleavable, odorless thiol protecting group.[1][8] Adherence to stringent safety protocols is paramount due to its acute toxicity. This guide consolidates the available data to provide researchers with a reliable and practical reference for the safe and effective use of this important synthetic building block.

References

-

PubChem. PubChem Compound Summary for CID 10608677, this compound. [Link][5]

-

University of Georgia. Standard Operating Procedure for Thiophenol. [Link][11]

-

The Good Scents Company. Material Safety Data Sheet - Thiophenol 0.9% TA. [Link][14]

-

Cole-Parmer. Material Safety Data Sheet - Thiophenol. [Link][12]

-

Supporting Information for an article. Experimental characterization data for related compounds. [Link][9]

-

PubChem. PubChem Compound Summary for CID 7509, Benzyl mercaptan. [Link][7]

-

ResearchGate. ¹H NMR-MS-based heterocovariance as a drug discovery tool. [Link]

-

YouTube. Combined spectral problems solutions. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link][10]

-

SpectraBase. Benzyl 2-(benzylthio)acetate - ¹³C NMR. [Link]

Sources

- 1. 2,4,6-Trimethoxybenzyl mercaptan - Enamine [enamine.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound - [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C10H14O3S | CID 10608677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. bg.copernicus.org [bg.copernicus.org]

- 11. research.uga.edu [research.uga.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemicalbull.com [chemicalbull.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

(2,4,6-Trimethoxyphenyl)methanethiol molecular weight

An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanethiol: Properties, Handling, and Applications in Modern Chemistry

Authored by: A Senior Application Scientist

This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is a pivotal reagent in synthetic and medicinal chemistry. Its unique structural features—an electron-rich aromatic ring and a nucleophilic thiol group—render it highly valuable, particularly as a stable yet selectively cleavable protecting group for thiols. This guide provides an in-depth exploration of its core properties, outlines authoritative protocols for its safe handling and characterization, and delves into its strategic applications in research and drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Profile

This compound is a solid at room temperature, distinguished by the characteristic and potent odor common to mercaptans.[1][2] The molecular structure features a benzylthiol core substituted with three methoxy groups at the 2, 4, and 6 positions of the phenyl ring. These electron-donating groups significantly influence the compound's reactivity and stability.

The fundamental identity of this compound is established by its molecular formula, C₁₀H₁₄O₃S, and a precise molecular weight.[3][4][5][6] This molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃S | [3][4][5] |

| Molecular Weight | 214.28 g/mol | [3][4][5][6] |

| CAS Number | 212555-23-2 | [3][4][5][6] |

| Appearance | Solid | [6] |

| Boiling Point | 325.77 °C at 760 mmHg | [4][7] |

| Flash Point | 150.82 °C | [4][7] |

| Density | 1.117 g/cm³ | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [6] |

Safety, Handling, and Disposal: A Self-Validating Protocol

The potent odor of thiols, detectable by the human nose at concentrations as low as parts per billion, necessitates rigorous handling protocols to prevent environmental release and workplace nuisance.[1][8] Furthermore, this compound is classified as a hazardous substance. Trustworthiness in handling this reagent is achieved through a self-validating system where engineering controls and chemical inactivation are paramount.

Hazard Identification

The compound poses significant health risks upon exposure. A summary of its GHS classifications is provided below.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [6] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [6] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [6] |

| Skin Irritation | H315 | Causes skin irritation | [3][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][6] |

Experimental Workflow for Safe Handling

The following workflow is designed to minimize exposure and prevent the release of odors. The causality for these steps lies in the high volatility and reactivity of thiols.

Caption: A mandatory safety workflow for handling aromatic thiols.

Detailed Protocol for Safe Handling and Disposal

Objective: To provide a step-by-step methodology for handling this compound that mitigates health risks and prevents odor release.

Materials:

-

This compound

-

Certified chemical fume hood

-

Nitrile gloves, safety goggles, lab coat

-

Plastic bucket or container for bleach bath

-

Commercial grade bleach

-

Glass bubbler for bleach trap

-

Sealed waste container labeled "Thiol Waste"

Methodology:

-

Preparation:

-

Before beginning work, inform colleagues in the vicinity that a thiol will be used.[8]

-

Prepare a bleach bath by mixing commercial bleach and water in a 1:1 ratio within a plastic container inside the fume hood. The bath should be deep enough to fully submerge the glassware used.[9]

-

Set up a bleach trap by filling a glass bubbler with undiluted bleach. This trap will be connected to the reaction's exhaust (e.g., from a condenser) to neutralize any vented thiol vapors.

-

-

Handling and Use:

-

Conduct all manipulations of the thiol, including weighing and transfers, inside the fume hood.[8]

-

Due to the susceptibility of thiols to oxidation, store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.[6][10] This is particularly critical for maintaining the integrity of the thiol group for subsequent reactions.

-

Keep all containers of the thiol tightly sealed when not in immediate use.

-

-

Work-up and Purification:

-

If using a rotary evaporator, ensure its vacuum exhaust is vented through a bleach trap to capture any volatile thiol.[9]

-

-

Decontamination and Disposal:

-

Immediately after use, submerge all contaminated glassware (flasks, syringes, spatulas) into the prepared bleach bath. Allow items to soak for at least 12-24 hours to ensure complete oxidative neutralization of the thiol.[2][9]

-

Dispose of any solid thiol waste and contaminated consumables (e.g., gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

-

Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is recommended for a comprehensive analysis.

Caption: Decision workflow for selecting analytical characterization techniques.

Protocol for NMR and Mass Spectrometry Analysis

Objective: To confirm the structural identity and purity of this compound.

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis:

-

Acquire a proton NMR spectrum.

-

Expected Signals: Look for a singlet for the two aromatic protons, singlets for the three distinct methoxy groups, a signal for the methylene (-CH₂-) protons adjacent to the sulfur, and a characteristic, D₂O-exchangeable signal for the thiol proton (-SH).[1] The integration of these peaks should correspond to the number of protons in each environment.

-

-

¹³C NMR Analysis:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals: Expect distinct signals for the aromatic carbons (including those bonded to methoxy groups), the three methoxy carbons, and the methylene carbon.

-

Part B: Mass Spectrometry (MS)

-

Technique Selection: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for both purity assessment and identity confirmation.[11][12]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis:

-

Inject the sample into the HPLC-MS system.

-

Expected Result: In the mass spectrum, look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (214.28 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.[12] The HPLC chromatogram will indicate the purity of the sample.

-

Strategic Applications in Chemical Synthesis

The primary application of this compound is as a building block and, more significantly, as a protecting group for thiols.[13] The electron-rich trimethoxybenzyl group provides steric bulk and stabilizes the thioether linkage under a variety of conditions, yet it can be cleaved under specific oxidative or acidic treatments.[13]

Role as a Thiol Protecting Group

In multi-step organic synthesis, it is often necessary to mask the reactivity of a thiol group to prevent unwanted side reactions. The 2,4,6-trimethoxybenzyl (TMB) group is an excellent choice for this purpose.

Causality: The three electron-donating methoxy groups on the aromatic ring make the resulting TMB-thioether stable to basic and mild acidic conditions, as well as many reducing/oxidizing agents. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected thiol. However, the electron-rich nature of the ring facilitates cleavage under strong acidic or specific oxidative conditions, providing orthogonality.

Caption: Workflow for using TMB-thiol as a protecting group.

Relevance in Drug Discovery and Peptide Chemistry

The thiol functional group is a cornerstone of medicinal chemistry, present in numerous drugs and critical for biological activity.[14] It can act as an antioxidant, a nucleophile, or a metal chelator.[14]

In peptide and protein chemistry, disulfide bonds formed between cysteine residues are crucial for structural integrity. However, these bonds can be unstable. Replacing disulfide bonds with more robust linkages, such as methylene thioacetals, is a key strategy in peptide drug development to enhance stability.[15] Synthesizing these modified peptides often requires orthogonally protected cysteine analogues, where reagents like this compound are invaluable for protecting the thiol group during peptide assembly. Its use is essential in the synthesis of complex bioactive molecules where precise control of reactivity is paramount.[16]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced organic synthesis and drug discovery. Its well-defined molecular properties, combined with its utility as a robust protecting group, allow chemists to tackle complex molecular architectures with greater precision. Adherence to rigorous safety and handling protocols is non-negotiable to ensure its effective and safe use. As the demand for more stable and potent therapeutic peptides and complex small molecules grows, the strategic application of specialized reagents like this compound will continue to be a critical component of innovation in the pharmaceutical and chemical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Poole, L. B. (2015). Proteomic approaches to the characterization of protein thiol modification. Free Radical Biology and Medicine, 80, 148-157. [Link]

-

Wikipedia. Thiol. [Link]

-

LookChem. This compound. [Link]

-

Zhang, Y., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. RSC Medicinal Chemistry. [Link]

-

Mori, M., et al. (2016). Determination and characterization of total thiols in mouse serum samples using hydrophilic interaction liquid chromatography with fluorescence detection and mass spectrometry. Journal of Chromatography B, 1019, 59-65. [Link]

-

University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]

-

University College London. (2020). Thiols | Safety Services. [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

-

Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]

-

Alcaro, S., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(9), 6439-6450. [Link]

-

Maged, A. S., & Ahamed, L. S. (2019). Synthesis and applications of new heterocyclic derivatives from 2-furyl methanethiol. International Journal of Research in Pharmaceutical Sciences, 10(1), 461-468. [Link]

-

Laskar, A., & Younus, H. (2019). Medicinal Thiols: Current Status and New Perspectives. Antioxidants, 8(1), 15. [Link]

-

Taylor & Francis. Methanethiol – Knowledge and References. [Link]

Sources

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. This compound | C10H14O3S | CID 10608677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 212555-23-2 [sigmaaldrich.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 9. How To [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 12. Determination and characterization of total thiols in mouse serum samples using hydrophilic interaction liquid chromatography with fluorescence detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4,6-Trimethoxybenzyl mercaptan - Enamine [enamine.net]

- 14. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of (2,4,6-Trimethoxyphenyl)methanethiol

An In-Depth Technical Guide to the Synthesis of (2,4,6-Trimethoxyphenyl)methanethiol

This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is a pivotal organosulfur reagent with significant applications in synthetic organic chemistry, particularly within the realm of drug development and peptide synthesis.[1] Its core utility lies in its function as a robust protecting group for cysteine residues in solid-phase peptide synthesis (SPPS). The S-2,4,6-trimethoxybenzyl (Tmob) group offers exceptional stability across a wide range of acidic and basic conditions, yet it can be cleaved selectively under mild acidic or oxidative treatments.[1] This characteristic enables orthogonal protection strategies, which are essential for the synthesis of complex peptides and small proteins.

The bulky, electron-rich trimethoxybenzyl moiety provides considerable steric protection to the thiol group, minimizing undesirable side reactions.[1] Beyond peptide chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmaceuticals, agrochemicals, and advanced polymers where a protected thiol functionality is required.[2][3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the commercially available precursor, 2,4,6-trimethoxybenzaldehyde. The narrative emphasizes the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the core chemical transformations.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of the target compound, as well as its precursors and intermediates, is critical for safe handling and successful synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4,6-Trimethoxybenzyl mercaptan, TMBM | [1][3] |

| CAS Number | 212555-23-2 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₃S | [4] |

| Molecular Weight | 214.28 g/mol | [3] |

| Appearance | Not specified (typically a colorless oil) | N/A |

| Boiling Point | 325.8 °C at 760 mmHg | [4] |

| Density | 1.117 g/cm³ | [4] |

Safety and Handling:

This compound and its precursors must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

-

Precursors: 2,4,6-Trimethoxybenzaldehyde is an irritant. Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

-

Reagents: Thiourea is a suspected carcinogen. Strong acids (p-TsOH) and bases (NaOH) are corrosive.

-

Product: Thiols are known for their strong, unpleasant odors. While the trimethoxybenzyl group reportedly mitigates this, proper handling is still essential.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a robust and efficient two-step process commencing with 2,4,6-trimethoxybenzaldehyde. This strategy is predicated on well-established, high-yielding chemical transformations.

-

Step 1: Reduction of Aldehyde to Alcohol. The synthesis begins with the reduction of the aromatic aldehyde functional group of 2,4,6-trimethoxybenzaldehyde to a primary alcohol, yielding 2,4,6-trimethoxybenzyl alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

-

Step 2: Conversion of Alcohol to Thiol. The core transformation involves the conversion of the benzylic alcohol to the target thiol. A direct displacement of the hydroxyl group is unfavorable as it is a poor leaving group. Therefore, a two-stage activation and substitution sequence is employed. The alcohol is first reacted with thiourea in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[5] This reaction forms a stable S-(2,4,6-trimethoxybenzyl)isothiouronium salt intermediate. The subsequent alkaline hydrolysis of this salt with a strong base like sodium hydroxide proceeds via nucleophilic attack on the carbon of the isothiourea moiety, liberating the desired thiol as a thiolate anion, which is then protonated during acidic workup.[5][6] This method is advantageous as it avoids the use of malodorous and toxic reagents like hydrogen sulfide.[7]

The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of 2,4,6-Trimethoxybenzyl Alcohol

This protocol describes the selective reduction of the aldehyde to the corresponding benzyl alcohol.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2,4,6-Trimethoxybenzaldehyde | 196.20 | 10.0 g | 50.96 |

| Methanol (MeOH) | 32.04 | 150 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.12 g | 56.05 |

| Deionized Water | 18.02 | ~300 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.96 mmol) of 2,4,6-trimethoxybenzaldehyde in 150 mL of methanol. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reduction: While maintaining the temperature at 0-5 °C, add 2.12 g (56.05 mmol) of sodium borohydride in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding approximately 100 mL of deionized water. Add 1 M HCl dropwise to neutralize the excess NaBH₄ and adjust the pH to ~7.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2,4,6-trimethoxybenzyl alcohol as a white solid. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Part B: Synthesis of this compound

This protocol details the conversion of the benzyl alcohol to the final thiol product via an isothiouronium salt intermediate, based on the procedure described by Matoba et al.[5]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2,4,6-Trimethoxybenzyl Alcohol | 198.22 | 9.0 g | 45.40 |

| Thiourea | 76.12 | 4.15 g | 54.50 |

| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 9.55 g | 55.45 |

| Acetonitrile (MeCN) | 41.05 | 200 mL | - |

| 10% aq. Sodium Hydroxide (NaOH) | 40.00 | ~150 mL | - |

| Diethyl Ether (Et₂O) | 74.12 | ~200 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

Isothiouronium Salt Formation: To a 500 mL round-bottom flask, add 9.0 g (45.40 mmol) of 2,4,6-trimethoxybenzyl alcohol, 4.15 g (54.50 mmol) of thiourea, 9.55 g (55.45 mmol) of p-TsOH, and 200 mL of acetonitrile.[5]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol. Causality: The acid catalyzes the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water), which is then displaced by the nucleophilic sulfur of thiourea.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. The S-(2,4,6-trimethoxybenzyl)isothiouronium salt will precipitate. Collect the solid by vacuum filtration and wash it with cold diethyl ether. The salt can be carried to the next step without further purification.

-

Hydrolysis: Transfer the filtered isothiouronium salt to a new flask. Add approximately 150 mL of 10% aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 3-4 hours under a nitrogen atmosphere. Causality: The nitrogen atmosphere prevents the oxidation of the newly formed thiol to the corresponding disulfide. The strong base hydrolyzes the isothiouronium salt to release the thiolate anion.[6]

-

Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH ~2-3 with 1 M HCl. The target thiol will separate as an oil or solid.

-

Extraction: Extract the product with diethyl ether (3 x 75 mL).

-

Washing & Drying: Combine the organic extracts, wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Sources

(2,4,6-Trimethoxyphenyl)methanethiol chemical structure

An In-Depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanethiol

Introduction and Strategic Overview

This compound, also known as 2,4,6-trimethoxybenzyl mercaptan, is a specialized organosulfur reagent of significant interest in modern organic and medicinal chemistry.[1][2] Its molecular architecture, featuring a thiol functional group attached to a sterically demanding and electron-rich aromatic ring, imparts a unique combination of stability and selective reactivity. This guide provides a comprehensive technical overview of its structure, synthesis, and reactivity, with a primary focus on its strategic application as a robust protecting group for thiols in complex multi-step syntheses.[2] For researchers in drug development and peptide synthesis, understanding the nuances of this reagent is critical for designing efficient and high-yielding synthetic routes that require orthogonal protection strategies.[3]

Molecular Structure and Physicochemical Properties

The core of this compound consists of a benzenemethanethiol backbone, heavily substituted at the 2, 4, and 6 positions of the aromatic ring with methoxy groups. This substitution pattern is not merely decorative; it is the primary driver of the molecule's characteristic properties.

-

Electronic Effects: The three methoxy groups are strong electron-donating groups, enriching the aromatic ring with electron density. This electronic character influences the reactivity of the entire molecule.

-

Steric Hindrance: The two methoxy groups at the ortho positions (2 and 6) create significant steric bulk around the benzylic carbon and, by extension, the thiol group. This steric shield is fundamental to its role as a protecting group, preventing unwanted side reactions at the sulfur atom.[2][4]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 212555-23-2 | [1][5] |

| Molecular Formula | C₁₀H₁₄O₃S | [1][6] |

| Molecular Weight | 214.28 g/mol | [1] |

| Appearance | Solid | [5][6] |

| Boiling Point | 326 °C at 760 mmHg | [5] |

| Storage | Store at 4°C under an inert atmosphere |[5] |

Synthesis Methodology

The synthesis of benzylic thiols is often challenging due to the volatility and malodorous nature of the target compounds.[7] Methodologies that generate the thiol in the final step or avoid its isolation are therefore highly favored. A common and robust strategy involves the reaction of the corresponding benzyl halide with a sulfur nucleophile, followed by hydrolysis.

The synthesis of this compound typically starts from the commercially available 2,4,6-trimethoxybenzyl alcohol, which is first converted to the more reactive 2,4,6-trimethoxybenzyl halide (chloride or bromide). This halide is then treated with a sulfur source like thiourea. This forms a stable, odorless S-benzylisothiouronium salt intermediate, which can be easily isolated and subsequently hydrolyzed under basic conditions to liberate the desired thiol.[7][8] This two-step process avoids the direct handling of volatile sulfur reagents.[7]

Caption: General synthetic workflow via the isothiouronium salt intermediate.

Experimental Protocol: Synthesis via Isothiouronium Salt

Causality: This protocol is chosen for its reliability, use of stable intermediates, and avoidance of highly volatile and odorous reagents in the initial steps. The isothiouronium salt is a crystalline solid that is easy to handle and purify.

-

Formation of the Isothiouronium Salt:

-

To a solution of 2,4,6-trimethoxybenzyl chloride (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting halide is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the S-(2,4,6-trimethoxybenzyl)isothiouronium chloride salt.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Hydrolysis to the Thiol:

-

Suspend the isolated isothiouronium salt in a degassed solution of 10% aqueous sodium hydroxide.

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for 2-3 hours. The inert atmosphere is critical to prevent oxidative dimerization of the resulting thiol to a disulfide.

-

Cool the reaction mixture to 0 °C and carefully acidify with cold, dilute hydrochloric acid to a pH of ~1-2.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound. Purification can be achieved via column chromatography if necessary.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Signal |

|---|---|---|

| ¹H NMR | Thiol proton (-SH ) | δ 1.5-2.0 ppm (broad singlet) |

| Benzylic protons (-CH₂ -SH) | δ 3.8-4.0 ppm (singlet or doublet) | |

| Aromatic protons (Ar-H ) | δ ~6.1 ppm (singlet, 2H) | |

| Para-methoxy protons (-OCH₃ ) | δ ~3.8 ppm (singlet, 3H) | |

| Ortho-methoxy protons (-OCH₃ ) | δ ~3.7-3.8 ppm (singlet, 6H) | |

| ¹³C NMR | Benzylic carbon (-C H₂-SH) | δ ~39 ppm |

| Aromatic C-H | δ ~91 ppm | |

| Aromatic C-OCH₃ (ortho) | δ ~162 ppm | |

| Aromatic C-OCH₃ (para) | δ ~162 ppm | |

| Aromatic C-CH₂ | δ ~101 ppm | |

| Methoxy carbons (-OC H₃) | δ 55-56 ppm | |

| IR | S-H stretch | 2550-2600 cm⁻¹ (weak) |

| C-O stretch (aryl ether) | 1200-1250 cm⁻¹ (strong) |

| MS (EI) | Molecular Ion (M⁺) | m/z = 214 |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the thiol group, but profoundly modulated by the bulky aromatic substituent.

-

Acidity and Nucleophilicity : Like other thiols, the S-H bond is acidic (pKa ≈ 10-11), making it readily deprotonated by bases to form a highly nucleophilic thiolate anion.[10] This thiolate is a soft nucleophile, readily participating in Sₙ2 reactions and Michael additions.

-

Oxidation : The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide, while stronger conditions can yield sulfonic acids. The steric bulk of the trimethoxybenzyl group can slow the rate of intermolecular reactions like disulfide formation compared to less hindered thiols.

-

Role as a Protecting Group : The key to its utility lies in the stability of the S-(2,4,6-trimethoxybenzyl) thioether that is formed when it is used as a protecting group.[2] The bulky and electron-rich nature of the TMB group provides robust protection under a wide range of conditions, including acidic, basic, and mild redox environments, where many other thiol protecting groups would fail.[2]

Core Application: Thiol Protection in Organic Synthesis

In complex syntheses, particularly in peptide chemistry involving cysteine residues, the thiol group must be "masked" or protected to prevent it from interfering with reactions at other sites.[3] The 2,4,6-trimethoxybenzyl (TMB) group is an excellent choice for this purpose.

The protection-deprotection strategy is a cornerstone of modern synthesis. The TMB group is valued for its specific cleavage conditions, which allows for "orthogonal" deprotection—the removal of one protecting group without affecting others in the molecule.

Sources

- 1. This compound | C10H14O3S | CID 10608677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trimethoxybenzyl mercaptan - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 212555-23-2 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. ias.ac.in [ias.ac.in]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to (2,4,6-Trimethoxyphenyl)methanethiol and its Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,6-Trimethoxyphenyl)methanethiol, a pivotal reagent in modern synthetic chemistry, serves as a cornerstone for the introduction of the S-2,4,6-trimethoxybenzyl (Tmob) protecting group for cysteine residues in solid-phase peptide synthesis (SPPS). Its unique electronic properties confer a desirable level of acid lability, allowing for strategic deprotection under mild conditions. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of complex peptides, offering field-proven insights for professionals in drug development and chemical research.

Nomenclature and Identification

Correctly identifying a chemical compound is critical for reproducibility and safety. This compound is known by several synonyms, and it is crucial to recognize these to navigate the scientific literature and chemical supplier catalogs effectively.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 212555-23-2[1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O₃S[1][2][3] |

| Molecular Weight | 214.28 g/mol [1][4] |

Common Synonyms:

-

2,4,6-Trimethoxybenzyl mercaptan[5]

-

2,4,6-Trimethoxybenzylmercaptan

-

(2,4,6-Trimethoxyphenyl)methyl mercaptan

-

Benzenemethanethiol, 2,4,6-trimethoxy-[1]

-

TMBM (Trimethoxybenzyl mercaptan)

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Solid | |

| Boiling Point | 325.8 °C at 760 mmHg | [3] |

| Density | 1.117 g/cm³ | [3] |

| Flash Point | 150.8 °C | [3] |

| Storage | Store under an inert atmosphere at room temperature or 4°C. | , [4] |

Solubility: While quantitative solubility data is not extensively published, Fmoc-protected amino acids, including cysteine derivatives, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. N,N-Dimethylformamide (DMF) is the most prevalent solvent due to its excellent solvating properties for both the resin and protected amino acids. N-methyl-2-pyrrolidone (NMP) is a common alternative. For challenging sequences prone to aggregation, co-solvents like dimethyl sulfoxide (DMSO) may be used, though potential side reactions should be considered.

Synthesis of this compound

The synthesis of this compound can be reliably achieved from the corresponding 2,4,6-trimethoxybenzyl alcohol. The following protocol is a robust method involving the formation of an isothiouronium salt followed by alkaline hydrolysis.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-Trimethoxybenzyl alcohol

-

Thiourea

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Nitrogen gas supply

Procedure:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4,6-trimethoxybenzyl alcohol (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as acetone or a mixture of acetone and water.

-

To this stirred solution, add concentrated hydrochloric acid (1.5 equivalents) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The isothiouronium salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.

-

-

Hydrolysis of the Isothiouronium Salt:

-

Suspend the dried isothiouronium salt in deionized water.

-

Under a nitrogen atmosphere, add a solution of sodium hydroxide (3 equivalents) in deionized water to the suspension.

-

Heat the mixture to reflux (approximately 100°C) and maintain for 3-4 hours. The solution should become homogeneous.

-

Cool the reaction mixture to room temperature in an ice bath.

-

-

Work-up and Purification:

-

Acidify the cooled reaction mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This will protonate the thiolate to form the thiol.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.

-

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Verification of the synthesized this compound is paramount. The following are the expected NMR and mass spectrometry characteristics.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, singlets for the three methoxy groups, a doublet for the methylene protons adjacent to the sulfur, and a triplet for the thiol proton. The chemical shifts will be influenced by the electron-donating nature of the methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the methoxy-substituted carbons appearing at lower field. Signals for the methoxy carbons and the methylene carbon will also be present.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern will likely involve the loss of the thiol group and subsequent fragmentation of the trimethoxybenzyl cation. The most prominent peak is often the tropylium-like ion formed after rearrangement.

Application in Solid-Phase Peptide Synthesis: The Tmob Protecting Group

This compound is the precursor to the S-2,4,6-trimethoxybenzyl (Tmob) protecting group for the thiol side chain of cysteine. The Tmob group is particularly valuable in Fmoc-based SPPS due to its acid lability, which allows for its removal during the final cleavage from the resin with trifluoroacetic acid (TFA).[7][8][9]

Introduction of the Tmob Protecting Group

The Tmob group is introduced onto the cysteine side chain to prepare Fmoc-Cys(Tmob)-OH, the building block used in SPPS. This is typically achieved by reacting Fmoc-Cys-OH with 2,4,6-trimethoxybenzyl alcohol under acidic conditions.[7][9]

Caption: Introduction of the S-Tmob protecting group onto Fmoc-cysteine.

Use of Fmoc-Cys(Tmob)-OH in SPPS

Fmoc-Cys(Tmob)-OH is incorporated into the peptide sequence using standard coupling protocols in SPPS. The Tmob group is stable to the basic conditions (typically piperidine in DMF) used for the removal of the Fmoc group from the N-terminus in each cycle.

Cleavage of the Tmob Protecting Group

The Tmob group is efficiently cleaved from the cysteine residue during the final deprotection and cleavage of the peptide from the solid support using a TFA-based cocktail. The highly substituted benzyl cation formed is stabilized by the electron-donating methoxy groups, facilitating its cleavage. To prevent side reactions, scavengers are included in the cleavage cocktail.

Typical Cleavage Cocktail:

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5%

-

Water: 2.5%

The TIS acts as a scavenger for the liberated Tmob cations, preventing re-alkylation of the deprotected cysteine thiol or other sensitive residues like tryptophan.

Caption: General workflow for SPPS incorporating Fmoc-Cys(Tmob)-OH.

Applications in Drug Development

The Tmob protecting group has been instrumental in the synthesis of complex, cysteine-rich peptides with therapeutic potential, such as conotoxins.[10] Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails, which are valuable tools for studying ion channels and have potential as analgesics and other therapeutics. The regioselective formation of multiple disulfide bonds in these peptides is a significant synthetic challenge, and the use of orthogonal protecting groups, including Tmob, is crucial for their successful synthesis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Conclusion

This compound is a vital reagent for the synthesis of the Tmob-protected cysteine derivative, Fmoc-Cys(Tmob)-OH, a key building block in modern Fmoc-based solid-phase peptide synthesis. Its well-defined synthesis and predictable cleavage characteristics make it an indispensable tool for researchers and drug development professionals working on the synthesis of complex peptides. This guide provides the foundational knowledge and practical protocols to effectively utilize this important compound in the laboratory.

References

-

Munson, M. C., Albericio, F., & Barany, G. (1992). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-(9-Fluorenylmethoxycarbonyl) (Fmoc) Strategy of Peptide Synthesis. The Journal of Organic Chemistry, 57(11), 3013–3018. [Link]

-

Scilit. (n.d.). S-2,4,6-trimethoxybenzyl (Tmob): a novel cysteine protecting group for the N.alpha.-(9-fluorenylmethoxycarbonyl) (Fmoc) strategy of peptide synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). AWS. Retrieved from [Link]

- European Patent Office. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.

-

Supplementary Information File. (n.d.). Retrieved from [Link]

-

Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 148–153. [Link]

-

Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Cys(Trt)-OH [103213-32-7]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

- Google Patents. (n.d.). CN105272902A - Simple method for preparing mercaptan through one-step method.

-

ResearchGate. (n.d.). 2,4,6-Trimethoxybenzyl Group. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

- Google Patents. (n.d.). CN102417473A - Synthesis method of sec-butyl mercaptan.

- Stereoselective Synthesis of 2-Substituted-4-amino-3-nitro-Benzopyrans and 3-Functionalyzed-3,4-diamino-4H-Chromenes. (n.d.).

-

Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]

-

Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky.... Retrieved from [Link]

Sources

- 1. This compound | C10H14O3S | CID 10608677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 212555-23-2 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,4,6-Trimethoxybenzyl mercaptan - Enamine [enamine.net]

- 6. ias.ac.in [ias.ac.in]

- 7. experts.umn.edu [experts.umn.edu]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

The Strategic Application of 2,4,6-Trimethoxybenzyl Mercaptan in Complex Synthetic Endeavors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The selective and robust protection of the thiol functional group is a cornerstone of modern organic synthesis, particularly in the assembly of complex peptides and drug candidates. Among the arsenal of thiol protecting groups, the 2,4,6-trimethoxybenzyl (TMB or Tmob) group has emerged as a highly valuable tool due to its unique combination of stability and tunable lability. This guide provides a comprehensive overview of the strategic application of 2,4,6-trimethoxybenzyl mercaptan (TMBM) in synthesis. We will delve into the mechanistic underpinnings of S-TMB ether formation and cleavage, provide detailed, field-proven protocols for its implementation, and present a comparative analysis against other common thiol protecting groups. This document is intended to serve as a practical resource for researchers at the bench, enabling the rational design and execution of synthetic routes that leverage the distinct advantages of the TMB group.

Introduction: The Imperative for Orthogonal Thiol Protection

The thiol group, with its high nucleophilicity and susceptibility to oxidation, presents a formidable challenge in multistep synthesis.[1] Effective protection is not merely a matter of masking reactivity; it is a strategic decision that dictates the sequence of bond-forming events and ultimately, the success of a synthetic campaign. An ideal thiol protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Selectively cleavable under mild conditions that do not compromise other functionalities within the molecule.

The 2,4,6-trimethoxybenzyl group fulfills these criteria with remarkable efficacy. The electron-donating methoxy groups on the benzyl ring play a pivotal role in its reactivity, rendering the corresponding S-TMB thioether highly susceptible to acid-catalyzed cleavage while maintaining stability under basic and many oxidative/reductive conditions.[2][3] This attribute allows for orthogonal protection schemes, a critical requirement in the synthesis of complex molecules with multiple functional groups.[4]

The TMB Group: A Mechanistic Perspective

The utility of the TMB group is rooted in the exceptional stability of the 2,4,6-trimethoxybenzyl carbocation that is generated during cleavage. This stability dictates both the mild conditions required for its removal and the necessary precautions to mitigate side reactions.

Protection of Thiols

The S-TMB group is typically introduced via an acid-catalyzed S-alkylation of a thiol with 2,4,6-trimethoxybenzyl alcohol. The reaction proceeds through the formation of the resonance-stabilized 2,4,6-trimethoxybenzyl carbocation, which is then trapped by the nucleophilic thiol.

// Nodes TMB_OH [label="2,4,6-Trimethoxybenzyl Alcohol"]; Protonated_OH [label="Protonated Alcohol"]; TMB_Cation [label="2,4,6-Trimethoxybenzyl\nCarbocation (Resonance Stabilized)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol [label="R-SH (Thiol)"]; STMB_Ether [label="S-TMB Thioether\n(Protected Thiol)"]; Water [label="H₂O"];

// Edges TMB_OH -> Protonated_OH [label=" + H⁺ (Acid Catalyst)"]; Protonated_OH -> TMB_Cation [label=" - H₂O"]; TMB_Cation -> STMB_Ether [label=" + R-SH"]; Thiol -> STMB_Ether [style=invis]; }

Figure 1: Mechanism of S-TMB ProtectionAcid-Catalyzed Deprotection

The cleavage of S-TMB thioethers is most commonly achieved with trifluoroacetic acid (TFA). The reaction proceeds via an SN1-type mechanism, initiated by protonation of the sulfur atom, followed by departure of the thiol to form the highly stable TMB carbocation.

This highly electrophilic carbocation can be problematic, potentially leading to side reactions with other nucleophilic residues in the substrate (e.g., tryptophan, tyrosine) or re-alkylation of the deprotected thiol. Therefore, the addition of "scavengers" is critical to intercept and quench the TMB cation.

// Nodes STMB_Ether [label="S-TMB Thioether"]; Protonated_S [label="Protonated Thioether"]; TMB_Cation [label="TMB Carbocation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotected_Thiol [label="R-SH (Free Thiol)"]; Scavenger [label="Scavenger\n(e.g., Triisopropylsilane, Thioanisole)"]; Trapped_Cation [label="Trapped Cation"];

// Edges STMB_Ether -> Protonated_S [label=" + H⁺ (TFA)"]; Protonated_S -> TMB_Cation [label=" "]; Protonated_S -> Deprotected_Thiol [label=" "]; TMB_Cation -> Trapped_Cation [label=" + Scavenger"]; Scavenger -> Trapped_Cation [style=invis]; }

Figure 2: Acid-Catalyzed S-TMB DeprotectionCommonly used scavengers include:

-

Trialkylsilanes (e.g., triisopropylsilane, TIS): These are highly effective at reducing the carbocation to 2,4,6-trimethoxytoluene.

-

Thioanisole: Acts as a nucleophile to trap the carbocation.

-

Phenol and Water: Can also act as nucleophilic scavengers.

Experimental Protocols

The following protocols are based on established and validated procedures from the literature and represent best practices for the use of the TMB protecting group.

Synthesis of Fmoc-Cys(Tmob)-OH

For applications in solid-phase peptide synthesis (SPPS), the Fmoc-protected cysteine derivative is a key building block.

Protocol 1: Synthesis of Fmoc-Cys(Tmob)-OH [3]

-

Materials:

-

Fmoc-Cys-OH

-

2,4,6-Trimethoxybenzyl alcohol (Tmob-OH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

-

Procedure: a. Dissolve Fmoc-Cys-OH (1.0 equiv.) and 2,4,6-trimethoxybenzyl alcohol (1.1 equiv.) in anhydrous DCM. b. Add TFA (0.1 equiv.) to the solution and stir at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Remove the solvent under reduced pressure. e. Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. f. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

| Reactant | Equivalents | Typical Yield | Reference |

| Fmoc-Cys-OH | 1.0 | 85-95% | [3] |

| Tmob-OH | 1.1 | ||

| TFA | 0.1 |

Protection of a Generic Thiol

Protocol 2: General S-TMB Protection of a Thiol [3]

-

Materials:

-

Thiol-containing substrate

-

2,4,6-Trimethoxybenzyl alcohol (Tmob-OH)

-